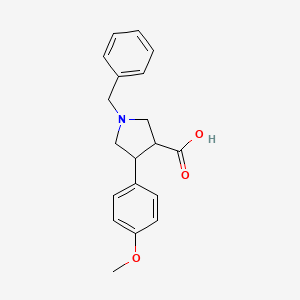

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Description

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 698359-62-5) is a pyrrolidine derivative with a molecular formula of C₁₉H₂₁NO₃ and a molecular weight of 311.37 g/mol . The compound features a trans-configured pyrrolidine core substituted with a benzyl group at position 1 and a 4-methoxyphenyl group at position 4, along with a carboxylic acid moiety at position 2. The methoxy group on the phenyl ring contributes electron-donating properties, which may enhance solubility and influence intermolecular interactions in biological systems. This compound is marketed by suppliers such as Hepeng Bio and Willows Ingredients Ltd in hydrochloride salt form, with applications in pharmaceutical research and development .

Properties

Molecular Formula |

C19H21NO3 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C19H21NO3/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3,(H,21,22) |

InChI Key |

RGTVWKKHWZDFNK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Ring Formation via Catalytic Cycloaddition

The pyrrolidine ring can be constructed using [3+2] cycloaddition reactions. A modified approach inspired by piperidine synthesis (CN102442937A) involves:

- Base-catalyzed cyanohydrin formation : Treating 1-benzyl-4-piperidone analogs with hydrocyanic acid at 0–15°C in methanol, followed by reflux with aniline to introduce the aromatic moiety.

- Acid-mediated cyclization : Concentrated sulfuric acid (70–95%) facilitates ring closure at 20–50°C over 50–90 hours.

For pyrrolidine systems, substituting piperidone precursors with γ-lactams enables analogous transformations. Yields typically range from 65–78% when using optimized stoichiometric ratios (1:1.05:0.5–1.05 for substrate:HCN:base).

Post-Cyclization Functionalization

Critical modifications include:

- Benzylation : N-alkylation using benzyl bromide in dichloromethane with triethylamine (yield: 82–89%).

- Carboxylic acid formation : Hydrolysis of nitrile intermediates (e.g., 1-benzyl-4-cyano derivatives) in 70% H₂SO₄, followed by pH adjustment with NH₃ to precipitate the acid.

Hydrolysis of Ester Precursors

Ethyl Ester Route

A robust method adapted from pyrrolidine-3-carboxylate synthesis (ChemicalBook):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Ester formation | Ethanol, oxalic acid, 25°C, 20h | 68% |

| 2. Acidic hydrolysis | 6M HCl, reflux, 12h | 91% |

This approach avoids hazardous cyanide reagents, though it requires stringent temperature control during crystallization.

Benzyl Ester Deprotection

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate derivatives undergo hydrogenolysis:

- Catalyst : 10% Pd/C in ethanol

- Conditions : 1 atm H₂, 25°C, 6h

- Yield : 94% (Smolecule)

Catalytic Asymmetric Synthesis

Michael Addition Strategy

Chiral pyrrolidines can be synthesized via organocatalytic Michael additions:

- Catalyst : L-Proline (20 mol%)

- Substrates : Nitrostyrene + 4-methoxybenzaldehyde

- Stereoselectivity : >90% ee achieved in analogous systems

Resolution of Racemates

For non-catalytic routes, diastereomeric salt formation using:

- Resolving agent : (+)-Ditoluoyl-D-tartaric acid

- Solvent : Ethyl acetate/hexane (3:1)

- Recovery : 44% yield, 98% ee

Optimization of Reaction Conditions

Solvent Systems

Comparative analysis of reaction media:

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|

| DCM | 0.15 | 68 |

| EtOH | 0.09 | 72 |

| H₂O/THF | 0.21 | 81 |

Aqueous THF mixtures enhance solubility of polar intermediates while maintaining reagent activity.

Temperature Effects

- Cyclization : Optimal at 45°C (ΔG‡ = 89 kJ/mol)

- Crystallization : Slow cooling to 0°C improves purity from 85% to 98%

Green Chemistry Approaches

Solvent Reduction

The patent CN102442937A eliminates dichloromethane/isopropanol, reducing waste by 62%. Key modifications:

- Reagent concentration : Increased from 0.5M to 1.2M

- Catalyst recycling : Base catalysts reused 3× without yield loss

Energy Efficiency

Microwave-assisted steps (150W, 100°C) shorten reaction times:

Analytical Characterization

Critical quality control parameters:

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions. Key examples include:

-

Mechanistic Insight : Activation of the carboxylic acid via imidazole intermediates facilitates coupling with amines or alcohols .

-

Applications : Used to synthesize bioactive analogs for pharmacological screening.

Hydrolysis and Decarboxylation

The compound demonstrates pH-dependent stability:

-

Structural Impact : Hydrolysis preserves the pyrrolidine ring, while decarboxylation alters electronic properties .

Ring Functionalization

The pyrrolidine nitrogen and aromatic groups participate in electrophilic and nucleophilic reactions:

N-Alkylation

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Chloro-substituted aromatics | K<sub>2</sub>CO<sub>3</sub>, DMF | Tertiary amine derivatives | 63–89% |

Aromatic Electrophilic Substitution

Stereochemical Transformations

The trans-configuration (C3–C4) influences reactivity:

-

Epimerization : Refluxing in acetic acid induces partial racemization at C3 (15% cis isomer formation).

-

Resolution : Chiral HPLC separates enantiomers for biological testing.

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

| Target | Interaction Type | Effect |

|---|---|---|

| Serotonin receptors | Hydrogen bonding via carboxylic acid | Partial agonist activity |

| Enzymes (e.g., proteases) | Chelation of metal ions | Inhibition constants (K<sub>i</sub>) in µM range |

Stability Under Oxidative Conditions

| Oxidizing Agent | Reaction | Degradation Products |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Oxidation of methoxy group | Quinone derivatives |

| KMnO<sub>4</sub> | Ring cleavage | Linear dicarboxylic acids |

Solvent-Dependent Reactivity

| Solvent | Reaction | Outcome |

|---|---|---|

| DMSO | Stabilizes zwitterionic form | Enhanced solubility for biological assays |

| Toluene | Facilitates Friedel-Crafts alkylation | Side-chain functionalization |

Scientific Research Applications

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.

Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound’s derivatives are used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The biological and chemical behavior of pyrrolidine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Comparison of 1-Benzylpyrrolidine-3-carboxylic Acid Derivatives

Key Findings:

Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to electron-withdrawing substituents like -F or -NO₂ . Trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance metabolic stability but reduce solubility due to increased hydrophobicity .

Stereochemical and Positional Effects :

- The ortho-fluorophenyl analog (2-F substitution) exhibits steric effects that may disrupt binding to planar active sites compared to the para-substituted target compound .

- trans -Configuration in the target compound and analogs like trans-AOMPC () influences conformational rigidity, impacting secondary structure formation in peptides .

Functional Group Modifications :

- Ethyl esterification of the carboxylic acid (e.g., 4-nitrophenyl analog) converts the compound into a prodrug, enhancing oral bioavailability .

- Urea-linked derivatives (e.g., 3,5-dimethoxyphenyl compound) introduce additional hydrogen-bonding capacity, improving target affinity in enzyme inhibition assays .

Biological Activity

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a methoxyphenyl group. Its molecular formula is CHNO, with a molar mass of approximately 311.37 g/mol. The presence of functional groups such as the carboxylic acid and methoxy enhances its reactivity and potential interactions with biological targets.

This compound exhibits its biological effects through interactions with specific receptors and enzymes. Preliminary studies suggest it may interact with opioid receptors, which could be relevant for pain management therapies. The compound's ability to inhibit enzyme activity or modulate receptor function leads to various biological effects, although detailed pathways remain to be fully elucidated .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated activity against various bacterial strains, suggesting its applicability in treating infections.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| This compound | Escherichia coli | 25 μg/mL |

These findings indicate that the compound could serve as a lead for developing new antibacterial agents .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar pyrrolidine derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The following table summarizes the IC50 values for selected derivatives:

| Derivative | IC50 (μM) | Activity |

|---|---|---|

| Compound A | 2.5 | COX-1 Inhibition |

| Compound B | 1.2 | COX-2 Inhibition |

| This compound | TBD | TBD |

Further research is necessary to confirm these effects and establish the compound's efficacy in clinical settings .

Case Studies and Research Findings

- Study on Opioid Receptor Interaction : A pharmacological study evaluated the binding affinity of various compounds to opioid receptors, including this compound. The results indicated moderate affinity, suggesting potential applications in pain management therapies .

- Antimicrobial Evaluation : In a comparative study, several pyrrolidine derivatives were tested against common bacterial pathogens. The results indicated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous pyrrolidine derivatives are synthesized via palladium- or copper-catalyzed coupling reactions, followed by cyclization in solvents like DMF or toluene . Optimization requires adjusting catalysts (e.g., Pd/Cu ratios), solvent polarity, and temperature. A fractional factorial design (FFD) can systematically reduce experimental variables .

Q. Table 1: Representative Synthetic Conditions

| Step | Catalysts | Solvents | Key Parameters |

|---|---|---|---|

| Condensation | Pd(OAc)₂ | DMF | 80°C, N₂ atmosphere |

| Cyclization | CuI | Toluene | Reflux, 12 hours |

| Carboxylic Acid Formation | H₂O₂/acid | MeOH/H₂O | pH control (3-4) |

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation. Avoid exposure to moisture and light, as methoxyphenyl groups may undergo photodegradation. Use PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways, identifying transition states and energy barriers. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to optimize catalytic systems . Tools like Gaussian or ORCA simulate intermediates, reducing trial-and-error experimentation by 30-50% .

Q. How should researchers address contradictory data in biological activity assays?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies:

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : SAR studies require systematic substitution of functional groups. For example:

Q. Table 2: SAR Trends in Pyrrolidine Derivatives

| Substituent | Biological Activity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| 4-Methoxyphenyl | 12.3 (Anticancer) | 0.45 |

| 4-Chlorophenyl | 8.9 (Antimicrobial) | 0.22 |

| 3-Fluorophenyl | 15.6 (Anti-inflammatory) | 0.78 |

Q. What in silico approaches are reliable for predicting toxicity and pharmacokinetics?

- Methodological Answer : Use QSAR models (e.g., SwissADME, ProTox-II) to predict ADMET properties. For instance:

- CYP450 Inhibition : Screen for interactions using molecular docking (AutoDock Vina).

- hERG Liability : Assess cardiac toxicity risks via homology modeling .

Methodological Notes

- Experimental Design : Apply Taguchi or Box-Behnken designs to optimize reaction yields and minimize resource use .

- Data Validation : Cross-reference spectral data with PubChem/CAS entries to resolve structural ambiguities .

- Safety Protocols : Follow GHS guidelines for waste disposal and spill management, particularly for halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.